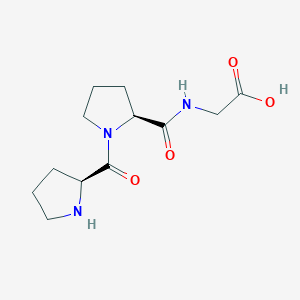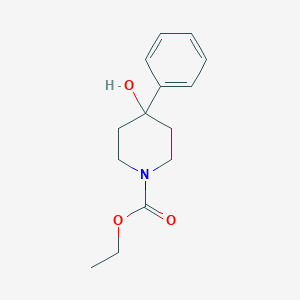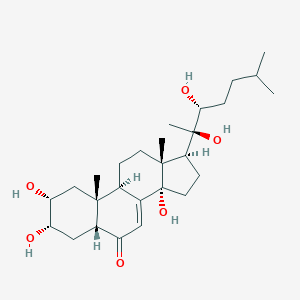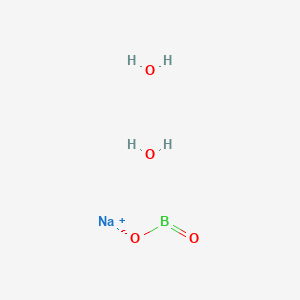
Bufarenogin
Übersicht
Beschreibung
Bufarenogin is a naturally occurring compound isolated from the skin of toads, specifically from the species Bufo bufo gargarizans Cantor. It belongs to the class of bufadienolides, which are known for their potent biological activities, including anti-tumor, cardiovascular, anti-inflammatory, analgesic, and immunomodulatory effects . This compound has garnered significant attention in recent years due to its strong anti-tumor properties, particularly in the treatment of liver cancer .
Wissenschaftliche Forschungsanwendungen
Bufarenogin hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie.
Chemie: In der Chemie wird this compound als Leitverbindung für die Entwicklung neuer Krebsmedikamente verwendet. Seine einzigartige Struktur und seine starken biologischen Aktivitäten machen es zu einem idealen Kandidaten für weitere chemische Modifikationen und Medikamentenentwicklung .
Biologie: In der biologischen Forschung wird this compound auf seine Auswirkungen auf Zellproliferation, Apoptose und Zellzyklusprogression untersucht. Es wurde gezeigt, dass es die Proliferation von Hepatozellkarzinomzellen unterdrückt und die Zellapoptose durch Herunterregulierung der Mcl-1-Expression fördert .
Medizin: In der Medizin wird this compound als potenzielles Therapeutikum für die Behandlung von Leberkrebs untersucht. Es hat potente therapeutische Wirkungen in xenograftierten humanen Hepatomen ohne bemerkenswerte Nebenwirkungen gezeigt .
Industrie: In der pharmazeutischen Industrie wird this compound als Referenzverbindung für die Entwicklung neuer Krebsmedikamente verwendet. Seine starken Antitumor-Eigenschaften und sein einzigartiger Wirkmechanismus machen es zu einer wertvollen Ressource für die Medikamentenfindung und -entwicklung .
5. Wirkmechanismus
This compound entfaltet seine Wirkung durch die Hemmung von Rezeptor-Tyrosinkinase-vermittelten Signalwegen. Es beeinträchtigt die Aktivierung des MEK/ERK-Weges, der essentiell für die Proliferation von Hepatomzellen ist. Zusätzlich unterdrückt this compound die PI3-K/Akt-Kaskade, die für die Reduktion von Mcl-1 und Sox2 erforderlich ist . Durch die Hemmung der Autophosphorylierung und Aktivierung des epidermalen Wachstumsfaktors und des Hepatozytenwachstumsfaktors unterdrückt this compound deren primäre nachgeschaltete Kaskaden, darunter die Raf/MEK/ERK- und PI3-K/Akt-Signalgebung .
Wirkmechanismus
Target of Action
Bufarenogin primarily targets the Epithelial Growth Factor Receptor (EGFR) and the Hepatocyte Growth Factor Receptor (c-Met) . These receptors are types of receptor tyrosine kinases that play crucial roles in cellular processes such as cell growth and differentiation .
Mode of Action
This compound interacts with its targets by inhibiting their auto-phosphorylation and activation . This inhibition results in the suppression of downstream signaling cascades, leading to changes in cell proliferation and survival .
Biochemical Pathways
This compound affects two major biochemical pathways: the MEK/ERK pathway and the PI3-K/Akt pathway . The MEK/ERK pathway is essential for cell proliferation, while the PI3-K/Akt pathway is involved in cell survival . This compound impairs the activation of the MEK/ERK pathway and notably suppresses the PI3-K/Akt cascade .
Pharmacokinetics
It’s known that this compound exhibits potent therapeutic effects in xenografted human hepatoma .
Result of Action
This compound has several molecular and cellular effects. It suppresses hepatocellular carcinoma (HCC) cell proliferation by impeding cell cycle progression . It also facilitates cell apoptosis by downregulating Mcl-1 expression . Moreover, this compound decreases the number of hepatoma stem cells through Sox2 depression .
Biochemische Analyse
Biochemical Properties
Bufarenogin has been found to interact with various biomolecules in the cell. It induces intrinsic apoptosis via the cooperation of Bax and adenine‐nucleotide translocator . It also impairs the activation of the MEK/ERK pathway, which is essential in the proliferation of hepatoma cells .
Cellular Effects
This compound has been shown to suppress HCC cell proliferation by impeding cell cycle progression . It also facilitates cell apoptosis by downregulating Mcl-1 expression . Moreover, it decreases the number of hepatoma stem cells through Sox2 depression .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of receptor tyrosine kinases-regulated signaling . It impairs the activation of the MEK/ERK pathway and notably suppresses the PI3-K/Akt cascade, which is required in this compound-mediated reduction of Mcl-1 and Sox2 . This compound inhibits the auto-phosphorylation and activation of epithelial growth factor receptor (EGFR) and hepatocyte growth factor receptor (c-Met), thereafter suppressing their primary downstream cascades Raf/MEK/ERK and PI3-K/Akt signaling .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Bufarenogin can be isolated and purified from toad skin using a two-dimensional reversed-phase liquid chromatography/hydrophilic interaction chromatography system with a Click b-Cyclodextrin stationary phase . This method allows for the separation of high and intermediate polarity components in toad skin extract.
Industrial Production Methods: The industrial production of this compound involves the extraction of toad venom, which contains a large number of bufadienolides. The venom is processed and dried to obtain the active compounds. Structural modification, solid dispersion, cyclodextrin inclusion, microemulsion, and nanodrug delivery systems are some of the strategies explored to enhance the solubility and bioavailability of bufadienolides .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Bufarenogin durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind essentiell, um die Struktur der Verbindung zu modifizieren, um ihre biologische Aktivität und Löslichkeit zu verbessern.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat und Chromtrioxid können verwendet werden, um this compound zu oxidieren.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet, um this compound zu reduzieren.
Substitution: Nucleophile Substitutionsreaktionen können mit Reagenzien wie Natriummethoxid und Kalium-tert-butoxid durchgeführt werden.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von this compound mit verbesserten biologischen Aktivitäten und erhöhter Löslichkeit .
Vergleich Mit ähnlichen Verbindungen
Bufarenogin ist unter den Bufadienoliden einzigartig aufgrund seiner starken Antitumor-Eigenschaften und seines spezifischen Wirkmechanismus. Ähnliche Verbindungen umfassen:
C-Bufarenogin: Ein weiteres Bufadienolid mit Antitumor-Eigenschaften, aber mit einem anderen Wirkmechanismus.
Gamabufotalin: Ein Bufadienolid, das für seine kardiovaskulären und entzündungshemmenden Wirkungen bekannt ist.
This compound zeichnet sich durch seine Fähigkeit aus, mehrere Signalwege zu hemmen, die an der Proliferation und dem Überleben von Krebszellen beteiligt sind, was es zu einem vielversprechenden Kandidaten für die Entwicklung von Krebsmedikamenten macht .
Eigenschaften
IUPAC Name |
5-[(3S,5R,8R,9S,10S,12S,13S,14S,17R)-3,12,14-trihydroxy-10,13-dimethyl-11-oxo-2,3,4,5,6,7,8,9,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pyran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O6/c1-22-9-7-15(25)11-14(22)4-5-17-19(22)20(27)21(28)23(2)16(8-10-24(17,23)29)13-3-6-18(26)30-12-13/h3,6,12,14-17,19,21,25,28-29H,4-5,7-11H2,1-2H3/t14-,15+,16-,17-,19-,21-,22+,23+,24+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOGONHOGEFLVPE-PUVOGLICSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2C(=O)C(C4(C3(CCC4C5=COC(=O)C=C5)O)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2C(=O)[C@H]([C@]4([C@@]3(CC[C@@H]4C5=COC(=O)C=C5)O)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10937732 | |
| Record name | 3,12,14-Trihydroxy-11-oxobufa-20,22-dienolide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10937732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17008-65-0 | |
| Record name | Bufarenogin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17008-65-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bufarenogin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017008650 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,12,14-Trihydroxy-11-oxobufa-20,22-dienolide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10937732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Bufarenogin and where is it found?
A: this compound is a bufadienolide, a class of steroid compounds, originally isolated from the venom of the Asiatic toad (Bufo bufo gargarizans) and the Central Asian green toad (Bufo viridis). [, , ] It is a key component of the traditional Chinese medicine "Chan Su," known for its potent biological activities. [, ]
Q2: What are the known anti-tumor mechanisms of this compound?
A: this compound demonstrates promising anti-tumor activity against various cancer cell lines, including hepatocellular carcinoma (HCC) and colorectal cancer (CRC). [, ]
- It downregulates the expression of Mcl-1, an anti-apoptotic protein, via the PI3-K/Akt pathway. []
- It induces Bax-dependent intrinsic apoptosis, evidenced by mitochondrial translocation of Bax and the release of cytochrome c. This process involves the interaction of Bax with adenine-nucleotide translocator (ANT). []
Q3: What is the chemical structure of this compound?
A: this compound is a steroid compound with a bufadienolide skeleton. Its structure includes a 12β-hydroxy-11-oxo group, differentiating it from similar compounds like ψ-Bufarenogin. While the stereochemistry at C-17 is not fully elucidated, its structure has been confirmed through chemical synthesis and spectroscopic analysis. [, , , ]
Q4: Are there any known this compound derivatives or analogs with modified activity?
A4: Yes, research has identified several this compound derivatives and analogs, including:
Q5: What are the implications of this compound's biotransformation for its therapeutic use?
A: The biotransformation of this compound by Alternaria alternata, resulting in metabolites like 3-oxo-Bufarenogin and 3-epi-Bufarenogin, raises important considerations for its therapeutic use. [] Understanding the metabolic fate of this compound is crucial for optimizing its delivery, predicting potential drug-drug interactions, and ensuring its efficacy and safety in vivo.
Q6: What is the role of network pharmacology in understanding the therapeutic effects of this compound?
A: Network pharmacology analyses have been used to explore the multi-target effects of this compound. These studies suggest that this compound may exert its therapeutic effects by interacting with various biological targets, including PIK3CA, MAPK1, and VEGFA. [] This multi-target action could contribute to its efficacy in treating complex diseases like cardiovascular diseases and cancer.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


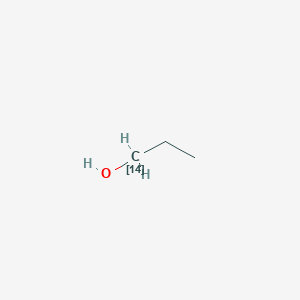

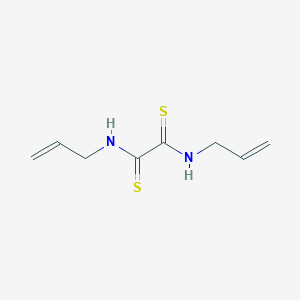
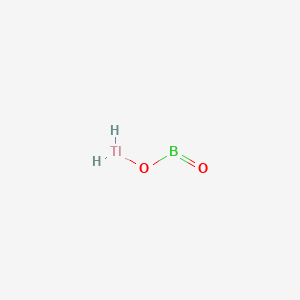
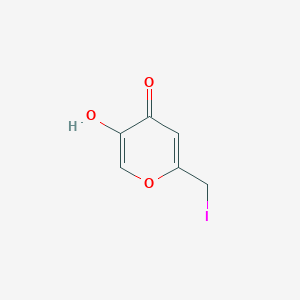
![5-[4-Carboxy-2-[[3-[4-(octadecanoylamino)phenyl]-3-oxopropanoyl]amino]phenoxy]benzene-1,3-dicarboxylic acid](/img/structure/B103018.png)
